molecular formula C7H8N2S B8626775 5-Aminomethyl-3-methylthiophene-2-carbonitrile CAS No. 779310-89-3

5-Aminomethyl-3-methylthiophene-2-carbonitrile

Cat. No. B8626775
CAS RN: 779310-89-3
M. Wt: 152.22 g/mol
InChI Key: VYSCDLZIYMYEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-3-methylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminomethyl-3-methylthiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminomethyl-3-methylthiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

779310-89-3

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

5-(aminomethyl)-3-methylthiophene-2-carbonitrile

InChI

InChI=1S/C7H8N2S/c1-5-2-6(3-8)10-7(5)4-9/h2H,3,8H2,1H3

InChI Key

VYSCDLZIYMYEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CN)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

112 ml (179 mmol) of a 1.6 molar solution of n-butyllithium in n-hexane were added in the course of 20 minutes to a solution, cooled to −78° C., of 25.1 ml (179 mmol) of diisopropylamine in 400 ml of tetrahydrofuran. The solution was allowed to reach −35° C. and was cooled again to −78° C., and a solution of 20.0 g (162 mmol) of 2-cyano-3-methylthiophene in 80 ml of tetrahydrofuran was slowly added dropwise at this temperature. The solution acquired a dark red color. Stirring was continued for 45 minutes, 63 ml (811 mmol) of dimethylformamide were slowly added dropwise and stirring was carried out for a further 30 minutes. For working up, a solution of 27 g of citric acid and 160 ml of water was added at −70° C. Evaporating down was carried out in a rotary evaporator, 540 ml of saturated sodium chloride solution were added and extraction was effected with three times 250 ml of diethyl ether. The combined organic extracts were dried over magnesium sulfate. After the drying agent had been filtered off, the solvent was distilled off under reduced pressure from a water jet pump and the residue was purified by column chromatography (mobile phase: 4/1 hexane/ethyl acetate). 23 g (94%) of the title compound were obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
63 mL
Type
reactant
Reaction Step Four
Quantity
27 g
Type
reactant
Reaction Step Five
Name
Quantity
160 mL
Type
solvent
Reaction Step Five
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.